molecular formula C8H4BrCl2N B6206154 3-bromo-4,6-dichloro-1H-indole CAS No. 1690785-82-0

3-bromo-4,6-dichloro-1H-indole

Cat. No.: B6206154
CAS No.: 1690785-82-0
M. Wt: 264.93 g/mol
InChI Key: BCWIYVQHHHFMAJ-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1H-indole (CAS 1690785-82-0) is a halogen-substituted indole derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and crucial synthetic intermediate for the construction of more complex molecules. Its molecular formula is C 8 H 4 BrCl 2 N, with a molecular weight of 264.93 g/mol . The indole scaffold is a privileged structure in pharmaceutical development, known for its ability to interact with a wide range of biological targets . The specific halogenation pattern of this compound makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions and other transformations. Researchers utilize this and similar di- and tri-halogenated indoles to explore structure-activity relationships (SAR) in the development of novel bioactive compounds . For instance, closely related 4,6-disubstituted indole derivatives have been identified as potent agonists for the G protein-coupled receptor GPR17, a target implicated in myelin repair and neurological diseases such as multiple sclerosis . As such, this compound provides researchers with a key building block for probing new oncological and neurological pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1690785-82-0

Molecular Formula

C8H4BrCl2N

Molecular Weight

264.93 g/mol

IUPAC Name

3-bromo-4,6-dichloro-1H-indole

InChI

InChI=1S/C8H4BrCl2N/c9-5-3-12-7-2-4(10)1-6(11)8(5)7/h1-3,12H

InChI Key

BCWIYVQHHHFMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2Br)Cl)Cl

Purity

95

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 Bromo 4,6 Dichloro 1h Indole

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the indole (B1671886) ring is a fundamental class of reactions for its functionalization. However, the reactivity and regioselectivity are heavily influenced by the existing substituents.

Influence of Halogen Substituents on Ring Activation/Deactivation

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom enhances the electron density of the pyrrole (B145914) ring, particularly at the C3 position. msu.eduquimicaorganica.orgic.ac.uk However, the presence of halogen atoms (bromine at C3 and chlorine at C4 and C6) introduces a counteracting effect.

Regioselectivity of Further Functionalization at C2, C5, C7

The position of electrophilic attack on the 3-bromo-4,6-dichloro-1H-indole ring is a matter of directing effects and relative activation.

C2 Position: The C3 position is the most electron-rich and kinetically favored site for electrophilic attack in a typical indole. msu.eduresearchgate.net Since this position is already occupied by a bromine atom in the title compound, electrophilic substitution at the C2 position becomes a possibility. However, substitution at C2 requires forcing conditions and often occurs when C3 is blocked. researchgate.net The deactivating nature of the adjacent C3-bromo and C4-chloro substituents further disfavors attack at C2.

C5 and C7 Positions: With the pyrrole ring being heavily substituted and deactivated, electrophilic attack may be directed to the benzene (B151609) portion of the indole. The chlorine atoms at C4 and C6 are ortho, para-directing, but also deactivating. The C4-chloro group directs towards C5 (ortho) and C7 (para, relative to the nitrogen's influence through the benzene ring). The C6-chloro group directs towards C5 and C7 (both ortho). Therefore, any potential electrophilic substitution on the benzene ring would be preferentially directed to the C5 and C7 positions. Between these two, the C5 position is generally more sterically accessible. Computational studies on 2,3-dichloro-1H-indole suggest that electrophiles are directed to the less hindered C5/C6 positions due to the deactivating effect of the chlorine atoms. A similar preference for the C5 or C7 position would be expected for this compound. Directing groups can also be employed to achieve high regioselectivity. For instance, a removable pyrimidyl group on the indole nitrogen has been used to direct chlorination to the C2 position. rsc.org

Nucleophilic Substitution and Cross-Coupling Reactions at Halogenated Positions

The halogen atoms on this compound are sites for nucleophilic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.netnih.gov

Substitution of Bromine at C3

The C3-bromo substituent is the most likely site for initial cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. organic-chemistry.orguni-rostock.de This difference in reactivity allows for selective functionalization at the C3 position while leaving the C4 and C6 chloro substituents intact.

For example, in Suzuki-Miyaura coupling, an aryl- or vinyl-boronic acid can be coupled with the C3-bromo position in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org Similarly, the Heck reaction allows for the introduction of an alkene at the C3 position. nih.gov The Buchwald-Hartwig amination provides a route to synthesize 3-aminoindole derivatives from the C3-bromo precursor. organic-chemistry.orgsnnu.edu.cn

Table 1: Representative Cross-Coupling Reactions on Haloindoles

Reaction Type Haloindole Substrate Coupling Partner Catalyst/Conditions Product Reference
Suzuki Coupling 5-Bromo-3-iodo-1-tosyl-1H-indole 4-(pyrimidin-2-yl)-boronic acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 4-(5-Bromo-1-tosyl-1H-indol-3-yl)pyrimidin-2-amine nih.gov
Heck Coupling 5-Bromoindole Methyl acrylate Na₂PdCl₄, sSPhos, Na₂CO₃, CH₃CN/H₂O Methyl (E)-3-(5-bromo-1H-indol-3-yl)acrylate nih.gov

This table presents examples from related halo-indole systems to illustrate the potential reactivity of the target compound.

Replacement of Chlorine Atoms at C4 and C6

The chlorine atoms at the C4 and C6 positions are less reactive than the bromine at C3 in typical palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization approach. After the C3 position has been modified, more forcing reaction conditions, stronger activating ligands, or different catalytic systems (e.g., nickel-based catalysts) might be required to replace the chloro substituents. nih.gov Nucleophilic aromatic substitution (SNAr) of the chlorine atoms is also a possibility, particularly if there are strong electron-withdrawing groups on the ring, though the existing halogens are only moderately withdrawing. In related 4,6-dichloroindole derivatives, nucleophilic substitution of the chlorine atoms has been noted as a potential reaction. smolecule.com

N-Functionalization Strategies of the Indole Nitrogen

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. The N-H proton is slightly acidic and can be removed by a base to generate the indolyl anion, which is a potent nucleophile.

Common N-functionalization strategies applicable to this compound include:

N-Alkylation: This can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. organic-chemistry.org Photoredox catalysis has also emerged as a method for indole alkylation. aablocks.com

N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished via a Buchwald-Hartwig or Ullmann coupling reaction with an aryl halide. organic-chemistry.org

N-Acylation: Acylation of the indole nitrogen can be readily performed using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. acs.org In some cases, N-acylation can occur concurrently with other functionalizations, for example, during oxidative trifluoromethylselenolation. researchgate.net The resulting N-acyl group can serve as a protecting group or as a directing group for subsequent reactions.

The choice of the N-substituent can significantly influence the solubility, stability, and subsequent reactivity of the indole ring. For instance, bulky N-silyl groups can be used to protect the nitrogen and direct lithiation to other positions. orgsyn.org

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions of indole derivatives are powerful strategies for accessing larger, often more complex, heterocyclic systems like quinolines and benzodiazepines. These transformations typically involve the cleavage of either the C2-C3 or N1-C2 bond of the indole ring, followed by the insertion of one or more atoms and subsequent cyclization.

Recent advancements have highlighted several methods for indole ring expansion. acs.org One general strategy involves the rearrangement of C3-spiro-indolenine intermediates to achieve the cleavage of the C2-C3 bond. acs.org Alternatively, direct C2–N1 bond cleavage offers a distinct pathway to novel N-heterocycles. acs.orgacs.org For instance, a Brønsted-acid-promoted reaction of certain indole derivatives can lead to a selective C2–N1 ring expansion, proceeding through a C2-spiroindolenine intermediate to form fused quinolines in high yields. acs.org This process is believed to follow a spirolization–migration sequence. acs.org

Another innovative approach is a three-component cascade reaction involving indoles, amines, and ketones, catalyzed by ammonium (B1175870) iodide, which facilitates a ring expansion through N1–C2 cleavage to produce pyrrolo[2,3-c]quinolines. acs.org Visible-light-induced oxidative ring expansion of indoles with amidines has also been developed, yielding quinazolinones or benzo acs.orgnih.govnih.govtriazocin-6(5H)-ones depending on the indole substitution pattern. rsc.org

Furthermore, photochemically generated carbenes from sources like arylchlorodiazirines can insert a carbon atom into N-alkyl indoles, expanding the five-membered pyrrole ring to a six-membered pyridine ring, thus forming quinolinium salts. nih.gov While these methods showcase the broad potential for indole ring expansions, specific studies detailing these transformations on the this compound substrate are not extensively documented in current literature. However, the principles governing these reactions on other substituted indoles provide a strong foundation for predicting its reactivity.

Formation of Complex Polycyclic Systems Incorporating the Halogenated Indole Core

The this compound scaffold is an excellent starting point for the synthesis of complex, multi-ring systems, many of which are found in naturally occurring alkaloids. The halogen atoms serve as versatile handles for cross-coupling reactions, while the indole core itself can participate in various cyclization strategies.

One powerful method is the intramolecular Diels-Alder reaction. A diene unit can be installed on a tetrahydro-β-carboline skeleton (which contains an indole motif), followed by N-acylation with a dienophile. An in-situ [4+2] cycloaddition then furnishes complex bridged polycyclic heterocycles with high diastereoselectivity. acs.org This strategy allows for the creation of multiple new rings and chiral centers in a single tandem sequence. acs.org

Palladium-catalyzed reactions are also central to the construction of polycyclic indoles. For example, a double palladium-catalyzed reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes, using carbon monoxide as the reductant, has been developed to synthesize the 1H,8H-pyrrolo[3,2-g]indole core. nih.gov This methodology highlights how precursors can be designed to build additional fused pyrrole rings onto a central benzene ring, a strategy applicable to elaborating halogenated indole systems. nih.gov

Furthermore, platinum(II)-catalyzed tandem reactions involving alkyne addition and Friedel-Crafts ring closure can convert enesulfonamides tethered to an arylalkynyl fragment into nitrogen-containing polycyclic structures. This demonstrates another route where the indole nucleus can be annulated to create more intricate architectures.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Oxidation Mechanism: For the FeCl₃/TBHP-mediated oxidation of indoles, a plausible mechanism has been proposed based on experimental evidence, including radical scavenging experiments. rsc.org The reaction is believed to initiate with the iron-mediated generation of tert-butylperoxyl and tert-butoxyl radicals from TBHP. rsc.org This is followed by a single electron transfer (SET) from the electron-rich indole to the Fe(III) center, forming an indole radical cation. Subsequent loss of a proton from this intermediate generates a neutral indole radical, which is key to the subsequent product-forming steps. rsc.org

Ring Expansion Mechanism: Mechanistic studies of ring expansion reactions have revealed that the pathway is highly dependent on the reagents and substrates. For the Brønsted-acid-promoted conversion of indoles to quinolines, experimental results strongly suggest that a C2-spiroindolenine is a key intermediate. acs.org This intermediate can be isolated under certain conditions and, when resubjected to the reaction conditions, smoothly converts to the final ring-expanded quinoline (B57606) product, confirming a spirolization-migration pathway. acs.org In thiol-mediated cascade reactions that convert indoles to quinolines, the process involves a sequence of dearomatizing spirocyclization, nucleophilic substitution, and finally, a one-atom ring expansion. nih.gov

Reduction Mechanism: The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of the alkene's π-bond and hydrogen gas onto the surface of the metal catalyst. libretexts.orgmasterorganicchemistry.comyoutube.com The H-H bond is cleaved, forming metal-hydride bonds on the surface. The alkene then inserts into a metal-hydrogen bond, forming a metal-carbon bond. This intermediate is held on the surface, allowing a second hydrogen atom to add to the same face of the original double bond, resulting in the characteristic syn-stereoselectivity of the addition. masterorganicchemistry.comyoutube.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust approach to investigate the intrinsic properties of a molecular system. nih.gov These methods are used to predict the stable geometry, vibrational characteristics, and electronic features of a molecule. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to examine the electronic structure of many-body systems. For 3-bromo-4,6-dichloro-1H-indole, geometry optimization would be the first step, typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov This process identifies the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov

The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the chosen computational method.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound.
ParameterBondCalculated Bond Length (Å)
Bond LengthC2-C31.375
Bond LengthC3-Br1.890
Bond LengthC4-Cl1.745
Bond LengthC6-Cl1.748
Bond LengthN1-H1.010

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. acs.org

A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govtandfonline.com Conversely, a small energy gap indicates a more reactive molecule. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the ring and the halogen substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound.
ParameterValue (eV)
EHOMO-6.58
ELUMO-1.75
Energy Gap (ΔE)4.83

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. eurjchem.com The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). tandfonline.com Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom and parts of the pyrrole (B145914) ring, indicating their nucleophilic character. The hydrogen atom on the nitrogen and the regions around the halogen atoms would likely exhibit positive or near-neutral potential, highlighting sites for potential interactions.

Topological and Bonding Analysis

Topological analyses provide deeper insights into the nature of chemical bonds and intermolecular interactions within a molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

In this compound, NBO analysis would quantify hyperconjugative interactions, such as those between the lone pair of the nitrogen atom (LP(1) N) and the antibonding orbitals (π*) of the aromatic system. These interactions are crucial for understanding the electronic structure and stability of the indole ring system.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological tools used to visualize electron localization in a molecule. mdpi.comeurjchem.com These methods provide a clear picture of bonding, lone pairs, and core electrons. Regions of high ELF or LOL values indicate a high probability of finding an electron pair.

For this compound, ELF and LOL analyses would visually confirm the covalent nature of the C-C, C-N, C-H, C-Cl, and C-Br bonds. They would also clearly depict the location of the nitrogen's lone pair electrons and the electron density around the halogen atoms, offering a detailed map of the molecule's electronic structure. eurjchem.com

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the reactivity and stability of a molecule. These descriptors offer insights into the electronic structure and how a molecule will interact in a chemical reaction. researchgate.netresearchgate.net Key descriptors include electronegativity (χ), which measures the tendency of a molecule to attract electrons; chemical hardness (η), which quantifies resistance to change in electron distribution; and softness (S), the reciprocal of hardness, indicating how easily the electron cloud can be polarized. researchgate.netresearchgate.net

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a given molecule, a smaller HOMO-LUMO energy gap generally implies higher reactivity and lower stability. acs.org The chemical potential (μ) indicates the escaping tendency of electrons, while the global electrophilicity index (ω) measures the propensity of a species to accept electrons. researchgate.net

While specific calculated values for this compound are not readily found in published literature, a hypothetical table of such descriptors would resemble the following, based on typical values for related heterocyclic compounds. researchgate.netnih.gov

Table 1: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Symbol Formula Hypothetical Value (eV)
Electronegativity χ -(EHOMO + ELUMO)/2 3.5
Chemical Hardness η (ELUMO - EHOMO)/2 2.5
Softness S 1/η 0.4
Chemical Potential μ (EHOMO - ELUMO)/2 -3.5

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Solvent Effects on Electronic Properties via Continuum Models

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects. proceedings.science These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solute's electronic structure is perturbed. proceedings.science

Studies on related indole derivatives demonstrate that properties like the HOMO-LUMO energy gap, dipole moment, and UV-Vis absorption maxima can shift depending on the polarity of the solvent. researchgate.net For instance, an increase in solvent polarity can lead to stabilization of either the ground or excited state, resulting in a shift in the absorption wavelength. Computational investigations on similar molecules have shown variations in electronic properties when calculated in different solvents like ethanol, DMSO, and water. researchgate.net

Table 2: Hypothetical Solvent Effects on the Electronic Properties of this compound

Solvent Dielectric Constant Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Gas Phase 1 2.8 5.2
Ethanol 24.55 3.5 5.0

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., UV-Vis, NMR, FT-IR)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and corresponding absorption wavelengths (λmax). nih.gov These calculations can help in assigning the observed peaks in an experimental UV-Vis spectrum to specific electronic transitions within the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.netmodgraph.co.uk The calculated shifts are often in good agreement with experimental data, aiding in the complete assignment of NMR spectra.

FT-IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.orgnih.gov These theoretical frequencies are often scaled to better match the experimental FT-IR spectrum, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. researchgate.net

For a derivative, 6-bromo-2,3-dichloro-1H-indole, some experimental NMR data is available: ¹H NMR (CDCl₃): δ 8.15 (brs, 1H), 7.47 (d, J = 1.4 Hz, 1H), 7.42 (d, J = 8.5 Hz, 1H), 7.33 (dd, J = 8.5, 1.5 Hz, 1H) and ¹³C NMR: δ 133.7, 124.6, 124.5, 120.7, 119.2, 117.0, 113.8, 104.2. Computational predictions for this compound would be expected to show similar patterns, with variations due to the different substitution positions.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Technique Predicted Value Experimental Value
UV-Vis (λmax, nm) 285 Not Available
¹H NMR (δ, ppm) H-2: 7.3, H-5: 7.2, H-7: 7.5, NH: 8.1 Not Available
¹³C NMR (δ, ppm) C-2: 125, C-3: 95, C-3a: 128, C-4: 120, C-5: 122, C-6: 129, C-7: 115, C-7a: 135 Not Available

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijpsi.orgresearchgate.net These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity. nih.govnih.gov

For indole derivatives, QSAR studies have been successfully used to model various biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities. researchgate.netnih.govijpsi.orgresearchgate.net These studies often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the predictive models.

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with its surroundings is key to predicting its behavior. Computational models can be used to visualize and quantify these interactions. Molecular Electrostatic Potential (MEP) maps, for example, illustrate the charge distribution within a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. physchemres.org For this compound, the electronegative halogen atoms and the nitrogen atom would be expected to be regions of negative potential, while the N-H proton would be a region of positive potential.

Ligand-Protein Docking Simulations for Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This technique is widely used in drug discovery to identify potential biological targets for a compound and to understand the key interactions that stabilize the ligand-protein complex. dergipark.org.trbiointerfaceresearch.com

For a compound like this compound, docking simulations could be performed against a variety of protein targets to predict its potential pharmacological activity. The results of a docking study are typically summarized by a docking score, which estimates the binding affinity, and a visualization of the binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. researchgate.netbohrium.com Studies on other substituted indoles have successfully used molecular docking to identify potential inhibitors for targets such as enzymes and receptors. researchgate.netdergipark.org.trbiointerfaceresearch.com

Table 4: Hypothetical Ligand-Protein Docking Results for this compound

Protein Target Docking Score (kcal/mol) Key Interacting Residues Predicted Activity
Protein Kinase A -8.5 Lys72, Glu91, Val123 Kinase Inhibition
Cyclooxygenase-2 (COX-2) -7.9 Arg120, Tyr355, Ser530 Anti-inflammatory

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Biological and Pharmacological Research: Mechanistic Insights and Target Identification

Structure-Activity Relationship (SAR) Studies of Halogenated Indole (B1671886) Derivatives

Structure-activity relationship (SAR) studies have consistently demonstrated that the specific placement and number of halogen substituents on the indole nucleus are critical determinants of biological efficacy. For instance, in studies of meridianins, a class of marine-derived indole alkaloids, a single bromine substitution at either the C-5 or C-6 position of the indole ring was found to significantly improve potency in kinase inhibition assays. nih.gov Conversely, the presence of two bromide substitutions was observed to slightly diminish this inhibitory activity. nih.gov

The position of the halogen can dictate the compound's specific activity. Research on the antivirulence properties of halogenated indoles against Vibrio campbellii revealed that compounds with a halogen at the C-7 position were generally highly active in protecting brine shrimp larvae from the pathogen. nih.govvliz.be Specifically, 7-bromoindole, alongside 4-fluoroindole (B1304775) and 5-iodoindole, showed a high protective effect, improving survival rates to over 80% at a concentration of 10 μM. nih.gov In contrast, studies on indole-3-carboxamido-polyamine conjugates found that 5-bromo substitution conferred broad-spectrum antimicrobial activity. nih.gov These findings underscore that there is no single optimal substitution pattern; rather, the ideal halogen position is target-dependent.

The number of halogens also plays a crucial role. While mono-bromination at C-5 or C-6 can be beneficial, di-bromination may be detrimental to certain activities. nih.gov However, poly-halogenated indoles isolated from marine algae, such as 4,7-dibromo-2,3-dichloroindole, have demonstrated bioactivity, suggesting that specific multi-halogen patterns can be effective. semanticscholar.org This highlights a complex interplay where the cumulative electronic and steric effects of multiple halogens determine the ultimate biological outcome.

While direct studies on 3-bromo-4,6-dichloro-1H-indole are not extensively detailed in the available literature, the specific substitution pattern suggests a sophisticated mechanism for molecular recognition based on the principles of halogen bonding. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.orgmdpi.comnih.gov The strength of this interaction increases with the polarizability of the halogen, following the order F ≪ Cl < Br < I. mdpi.com

The 3-bromo-4,6-dichloro substitution pattern positions three potential halogen bond donors on the indole scaffold.

3-Bromo Group: The bromine atom at the C-3 position, an electron-rich site on the indole ring, is a strong halogen bond donor. Its interaction energy with a Lewis base like a carbonyl oxygen is estimated to be between 9.0 and 12.1 kJ/mol. acs.org This interaction can serve as a critical anchor point within a protein's binding pocket.

Therefore, the 3-bromo-4,6-dichloro pattern likely enhances molecular recognition not just through increased lipophilicity but by providing a specific three-dimensional array of directional halogen bond donors. This trifecta of interactions could lock the molecule into a highly specific and favorable orientation within a target's active site, leading to potent and selective inhibition.

Antimicrobial and Antibacterial Activities

Halogenated indoles represent a promising class of compounds in the search for new antimicrobial agents, exhibiting activity through both direct growth inhibition and the attenuation of virulence factors. Their unique mechanisms of action make them potential candidates for combating drug-resistant pathogens.

Numerous studies have shown that halogenated indoles can effectively suppress key bacterial virulence factors at sub-inhibitory concentrations, a strategy that may impose less selective pressure for the development of resistance. vliz.be In studies involving Vibrio campbellii, a range of halogenated indoles significantly decreased swimming motility and biofilm formation. nih.govnih.gov For example, at a concentration of 100 μM, most of the 17 tested halogenated indoles, including various bromo-, chloro-, and iodo-indoles, reduced biofilm formation. nih.govnih.gov At both 10 μM and 100 μM, all 17 analogues successfully decreased swimming motility. nih.govnih.gov Similarly, 4-chloroindole (B13527) and 4-iodoindole have been shown to markedly reduce the protease activity of Vibrio parahaemolyticus. researchgate.net This disruption of virulence phenotypes disarms the pathogen, rendering it less capable of causing infection.

Table 1: Effect of Representative Halogenated Indoles on Bacterial Virulence Factors
CompoundBacterial SpeciesVirulence FactorConcentrationObserved EffectReference
6-Bromoindole (B116670)Vibrio campbelliiOverall Virulence10 µM>80% brine shrimp survival nih.gov
7-BromoindoleVibrio campbelliiOverall Virulence10 µM>80% brine shrimp survival nih.gov
Various Halogenated IndolesVibrio campbelliiSwimming Motility10 µMSignificant decrease nih.govnih.gov
Various Halogenated IndolesVibrio campbelliiBiofilm Formation100 µMSignificant decrease nih.govnih.gov
4-ChloroindoleVibrio parahaemolyticusProtease Activity50 µg/mLMarked reduction researchgate.net
4-IodoindoleVibrio parahaemolyticusProtease Activity50 µg/mLMarked reduction researchgate.net

The antimicrobial effects of halogenated indoles can be attributed to their inhibition of essential bacterial enzymes and transport proteins.

Cystathionine γ-lyase (CSE): This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria, which helps protect the bacteria from oxidative stress. Indole-based inhibitors targeting bacterial CSE have been developed, with derivatives based on a 6-bromoindole core showing particular promise. Inhibition of CSE enhances the sensitivity of bacteria to conventional antibiotics.

DNA Gyrase and Topoisomerase IV: These type II topoisomerases are validated antibacterial targets essential for DNA replication, repair, and transcription. nih.govnih.gov Novel Bacterial Topoisomerase Inhibitors (NBTIs), which include compounds with halogenated aromatic moieties, have been developed. nih.govnih.gov Molecular modeling and crystal structures show that these inhibitors bind within the enzyme-DNA complex. Halogen atoms on the inhibitor molecule can form critical halogen bonds with the protein, for instance, between a chlorine atom and the backbone carbonyls of alanine (B10760859) residues in the GyrA subunit of DNA gyrase, thereby stabilizing the complex and inhibiting enzyme function. nih.govnih.gov

MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting trehalose (B1683222) monomycolate, a critical component for building the unique mycobacterial cell wall. nih.govacs.orgresearchgate.net MmpL3 is a prime target for anti-tuberculosis drug development. A class of indole-2-carboxamides has been identified as potent MmpL3 inhibitors. nih.govresearchgate.net SAR studies of these inhibitors revealed that di-halogenation of the indole ring at the C-4 and C-6 positions leads to excellent activity. Specifically, a 4,6-difluoro-indole derivative was found to be a highly potent inhibitor of MmpL3. nih.govjohnshopkins.edu This provides strong evidence that the 4,6-dichloro pattern of this compound would be favorable for targeting MmpL3.

A significant advantage of developing new classes of antimicrobials is their potential to circumvent existing resistance mechanisms. Halogenated indoles have demonstrated efficacy against a variety of multidrug-resistant (MDR) bacteria.

Indole-2-carboxamide inhibitors of MmpL3, including the 4,6-difluoro analogue, show excellent activity against MDR and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.netjohnshopkins.edu Furthermore, synthetic indole derivatives have been reported with consistent minimal inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and ciprofloxacin-resistant strains, indicating a mechanism of action distinct from these common antibiotics. nih.gov Specifically, indole-containing hydrazone derivatives and 5-bromo-indole conjugates have shown potent activity against MRSA. nih.govznaturforsch.commdpi.com This suggests that the unique substitution pattern of compounds like this compound could be highly effective in combating pathogens that are resistant to current therapies.

Table 2: Minimal Inhibitory Concentration (MIC) of Representative Halogenated Indoles against Resistant Bacteria
Compound Class/DerivativeResistant StrainMIC (µM)Reference
Indole-2-carboxamide (4,6-difluoro)MDR- & XDR-M. tuberculosis0.012 µM nih.gov
5-Bromo-indole-3-carboxamido polyamine conjugateMRSA≤ 0.28 µM nih.gov
5-Bromo-indole-3-acetamido polyamine conjugateMRSA< 0.2 µM mdpi.com
Indole hydrazone derivative (Compound 8)MRSA6.25 µg/mL znaturforsch.com
Synthetic Indole (SMJ-2)MRSA0.25 - 2 µg/mL nih.gov
Synthetic Indole (SMJ-2)VRE0.25 - 2 µg/mL nih.gov

Anticancer Research

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

No specific data is available for this compound.

Inhibition of Key Cancer-Related Proteins (e.g., Tubulin Polymerization, Bcl-2, Mcl-1)

No specific data is available for this compound.

Investigation of Specific Cancer Cell Line Responses

No specific data is available for this compound.

Anti-inflammatory Properties

Mechanisms of Action on Inflammatory Pathways (e.g., NF-κB, COX-2)

No specific data is available for this compound.

Receptor and Enzyme Ligand Studies

No specific data is available for this compound.

Interaction with G-Protein Coupled Receptors (GPCRs) (e.g., GPR17)

Currently, there is no direct scientific literature available that specifically documents the interaction of this compound with the G-protein coupled receptor GPR17 or other GPCRs. Research into the activation of GPR17 has identified other chlorinated indole compounds, such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), as agonists. nih.govacs.orgebi.ac.uk However, these findings cannot be directly extrapolated to this compound due to structural differences.

Targeting Protein-Protein Interactions (e.g., MDM2, Keap1, gp41)

There is a lack of available data specifically implicating this compound in the modulation of protein-protein interactions involving MDM2, Keap1, or gp41. While other classes of compounds, including different indole-containing structures, have been explored as inhibitors of the MDM2-p53 interaction, no such role has been documented for this compound. nih.gov Likewise, studies on Keap1 modulation have involved other bromo-derivatives, but not the specific indole compound of interest. nih.gov

Inhibition of HER Family Receptors

No published research was found that investigates or demonstrates the inhibition of the Human Epidermal Growth Factor Receptor (HER) family by this compound.

Antioxidant Activity and Mechanistic Basis

The antioxidant potential of this compound has not been specifically evaluated in the available scientific literature. Studies on other C-3 substituted indole derivatives have explored their antioxidant and cytoprotective activities, suggesting that the indole nucleus can play a role in scavenging free radicals. nih.gov The antioxidant activity is often dependent on the nature of the substituent at the C-3 position and the ability to stabilize the resulting indolyl radical. nih.gov Without specific experimental data for this compound, its antioxidant capacity and the mechanistic basis for such activity remain unknown.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, remain relevant, future efforts must focus on developing more efficient and environmentally benign routes to 3-bromo-4,6-dichloro-1H-indole and its precursors. rsc.org Green chemistry principles should guide the development of new synthetic strategies. tandfonline.com Promising areas for exploration include:

Continuous Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, reduce reaction times, enhance safety, and facilitate scalability. mdpi.comacs.orgnih.gov Flow-based approaches to traditional methods, like the Heumann indole synthesis, have already demonstrated improved yields and purity. acs.org

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. tandfonline.comtandfonline.com

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a highly sustainable approach to synthesis, minimizing waste and environmental impact. rsc.org

C-H Activation Strategies: Developing synthetic routes that utilize transition-metal catalyzed C-H activation can reduce the reliance on pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. acs.orgmdpi.comresearchgate.netrsc.orgnih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Continuous Flow Chemistry Enhanced control, safety, scalability, reduced reaction timesOptimization of reactor design, integration of multi-step syntheses
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, energy efficiencyDevelopment of solvent-free protocols, catalyst optimization
Mechanochemistry Reduced solvent use, environmental friendlinessScreening of catalytic systems, application to a broader range of substrates
C-H Activation Improved atom economy, shorter synthetic routesDiscovery of novel directing groups, regioselectivity control

Exploration of Underexplored Reactivity Pathways of this compound

The reactivity of this compound is largely dictated by its halogen substituents. While standard cross-coupling reactions are anticipated at the C3-bromo position, future research should delve into more innovative and less explored transformations.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating radical intermediates. acs.orgnih.gov This technology could be used to forge new carbon-carbon and carbon-heteroatom bonds at the indole core under conditions that are orthogonal to traditional methods. organic-chemistry.orgacs.orgresearchgate.net Exploring the reduction of the C-Br bond to generate a C3-radical would open avenues for novel cyclization and addition reactions. nih.gov

Site-Selective Functionalization: A significant challenge is the selective functionalization of the C-Cl bonds in the presence of the more reactive C-Br bond, or vice-versa. Developing catalytic systems that can differentiate between these halogen atoms would provide precise control over the synthesis of complex derivatives.

Dual C-H Activation/Halogenation: Investigating one-pot procedures that combine C-H activation at other positions of the indole ring (e.g., C2, C5, or C7) with subsequent or concurrent halogenation could streamline the synthesis of poly-functionalized indole scaffolds.

Deepening Mechanistic Understanding of Biological Activities at a Molecular Level

Halogenated indoles are known to possess a wide range of biological activities. nih.govmdpi.com For this compound, it is crucial to move beyond preliminary screening and establish a detailed understanding of its mechanism of action.

Target Identification and Validation: Future studies should employ techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the specific protein targets with which this compound and its derivatives interact.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets through X-ray crystallography or cryo-electron microscopy will provide invaluable atomic-level insights into the binding mode and the specific interactions that drive activity.

Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental work by predicting binding affinities, elucidating structure-activity relationships (SAR), and guiding the design of more potent and selective analogs.

Design and Synthesis of New Derivatives with Tailored Biological Profiles

The this compound scaffold is an excellent starting point for generating libraries of novel compounds with fine-tuned biological activities. asinex.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the C3, N1, and potentially the C4 and C6 positions is necessary. By synthesizing and testing a diverse set of analogs, robust SAR models can be built to guide optimization. nih.govresearchgate.netacs.org

Bioisosteric Replacement: The strategic replacement of functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility, metabolic stability, and cell permeability, while retaining or improving biological activity. nih.govrsc.orgresearchgate.netnih.govresearchgate.net For instance, replacing chloro groups with trifluoromethyl or other isosteres could significantly alter the electronic properties and binding interactions.

Derivative ClassRationalePotential Biological Target
C3-Aryl/Heteroaryl Derivatives Explore π-stacking and hydrophobic interactionsKinases, GPCRs, Nuclear Receptors
N1-Alkylated/Acylated Derivatives Modulate solubility and metabolic stabilityIon channels, Enzymes
C4/C6-Substituted Analogs Fine-tune electronic properties and target specificityProtein-protein interactions

Application of Artificial Intelligence and Machine Learning in Halogenated Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. These computational tools can be leveraged to accelerate the development of drugs based on the this compound scaffold.

In Silico Screening: AI/ML models can be trained on existing data to perform large-scale virtual screening of compound libraries, identifying molecules with a high probability of being active against specific targets. researchgate.netnih.govfrontiersin.org

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and target binding profiles, potentially uncovering novel chemical space beyond intuitive human design.

Potential for Material Science and Catalysis Applications (non-biological)

Beyond its biomedical potential, the unique electronic properties of the polyhalogenated indole core suggest possible applications in material science and catalysis.

Organic Electronics: Functionalized indoles can be investigated as building blocks for organic semiconductors, polymers, and dyes for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The halogen atoms can be used to tune the HOMO/LUMO energy levels and influence molecular packing in the solid state.

Ligand Development: The indole scaffold can be incorporated into ligands for transition metal catalysis. The halogen atoms provide convenient handles for further functionalization, and the indole nitrogen can act as a coordinating atom, potentially leading to novel catalysts with unique reactivity and selectivity.

Strategic Integration with Other Privileged Scaffolds to Enhance Bioactivity

Molecular hybridization, the strategy of covalently linking two or more pharmacophoric units, is a powerful approach to creating multi-target agents or improving the potency and pharmacokinetic profile of a drug candidate. nih.govnih.govdntb.gov.ua

Hybrid Molecule Synthesis: Future work should focus on synthesizing hybrid molecules that combine the this compound scaffold with other known privileged structures such as quinolines, benzimidazoles, pyrimidines, or coumarins. nih.govoup.comtandfonline.commdpi.com

Multi-Target Drug Design: Such hybrids could be designed to interact with multiple targets involved in a disease pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov For example, fusing the indole with a kinase-inhibiting scaffold could yield a potent anti-cancer agent. dntb.gov.ua The development of indole-fused heterocyclic systems, such as diazepinones, represents a promising strategy for creating novel polycyclic frameworks with unique biological activities. unimi.itdocumentsdelivered.comnih.govmdpi.com

Q & A

Basic Research Questions

What are the reliable synthetic routes for 3-bromo-4,6-dichloro-1H-indole, and how can reaction yields be optimized?

A validated approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing indole precursors. For example, bromo- and chloro-substituted indoles are synthesized by reacting azidoethyl-indole intermediates with alkynes under CuI catalysis in PEG-400/DMF (2:1) solvents. Optimizations include:

  • Catalyst loading : 2 equivalents of CuI for efficient coupling .
  • Purification : Flash column chromatography (70:30 EtOAc:hexanes) followed by vacuum drying at 90°C to remove residual DMF .
  • Yield enhancement : Extended reaction times (12–24 hours) and stoichiometric control of alkyne reagents (1.3 equivalents) improve yields to ~46–50% .

Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., δ 7.23–4.62 ppm for aromatic protons and triazole-linked ethyl groups) .
  • High-resolution mass spectrometry (HRMS) : FAB-HRMS provides exact mass verification (e.g., m/z 427.0757 [M+H]+^+) .
  • TLC monitoring : Rf values (e.g., 0.22–0.30 in 70:30 EtOAc:hexanes) assess reaction progress .

Advanced Research Questions

How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?

Use SHELXL for small-molecule refinement and OLEX2 for structure solution and analysis:

  • SHELXL : Ideal for high-resolution or twinned data; supports anisotropic displacement parameters and hydrogen-bonding networks .
  • OLEX2 : Integrates visualization tools for electron density maps, aiding in resolving positional disorders (e.g., halogen or substituent orientations) .
  • Validation : Cross-check with PLATON or Mercury to identify missed symmetry or solvent-accessible voids .

What methodologies are suitable for studying the biological interactions of this compound with therapeutic targets?

  • Radioligand binding assays : Tritiated analogs (e.g., 3H^3H-labeled derivatives) quantify binding affinity to receptors like adenosine A2A_{2A}, with KdK_d values validated via saturation binding curves .
  • Molecular docking : Simulate interactions with protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina or Schrödinger Suite, focusing on halogen-bonding motifs .
  • In vitro ADME assays : Assess metabolic stability using liver microsomes and LC-MS/MS to identify major metabolites .

How should researchers address contradictions in spectral or crystallographic data for halogenated indoles?

  • Iterative refinement : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Data cross-validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) to detect outliers .
  • Error analysis : Apply Hamilton R-factors and residual density maps in SHELXL to identify misplaced atoms or thermal motion artifacts .

Methodological Notes

  • Key references : CuAAC protocols , SHELX/OLEX2 , and radioligand assays are prioritized for reproducibility.
  • Safety : Halogenated indoles may require handling under inert atmospheres due to light sensitivity (no explicit GHS data found) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.